1H-Benzimidazole-1-ethanol, 2-ethyl-alpha-[(4-ethylphenoxy)methyl]-
Description
1H-Benzimidazole-1-ethanol, 2-ethyl-alpha-[(4-ethylphenoxy)methyl]- is a benzimidazole derivative characterized by a 1-ethanol substituent at position 1 of the benzimidazole core. The structure includes a 2-ethyl group and an alpha-[(4-ethylphenoxy)methyl] moiety.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethylbenzimidazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-15-9-11-17(12-10-15)24-14-16(23)13-22-19-8-6-5-7-18(19)21-20(22)4-2/h5-12,16,23H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQPGDQERJMDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601182039 | |
| Record name | 2-Ethyl-α-[(4-ethylphenoxy)methyl]-1H-benzimidazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018127-34-8 | |
| Record name | 2-Ethyl-α-[(4-ethylphenoxy)methyl]-1H-benzimidazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018127-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-α-[(4-ethylphenoxy)methyl]-1H-benzimidazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Benzimidazole-1-ethanol, 2-ethyl-alpha-[(4-ethylphenoxy)methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Ethanol Group: The ethanol group can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of Ethylphenoxy Group: The ethylphenoxy group can be attached through etherification reactions involving phenols and alkyl halides.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1H-Benzimidazole-1-ethanol, 2-ethyl-alpha-[(4-ethylphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced using reagents like halogens or alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dimethyl sulfoxide (DMSO), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and an average mass of approximately 324.424 g/mol. Its structure includes a benzimidazole ring, which is known for its biological activity, making it a candidate for drug development .
Pharmaceutical Applications
1H-Benzimidazole derivatives, including the compound , have shown promise in several therapeutic areas:
Anticancer Activity
Research indicates that benzimidazole derivatives can exhibit anticancer properties. The structural modifications in compounds like 1H-Benzimidazole-1-ethanol may enhance their efficacy against various cancer cell lines. For instance, studies have demonstrated that certain benzimidazole compounds can induce apoptosis in cancer cells through mechanisms such as inhibition of tubulin polymerization .
Antimicrobial Properties
Benzimidazole derivatives are also noted for their antimicrobial activities. The presence of the benzimidazole moiety contributes to the inhibition of bacterial growth and can be effective against a range of pathogens. This makes them suitable candidates for developing new antibiotics or antifungal agents .
Central Nervous System (CNS) Effects
Some studies suggest that benzimidazole compounds may possess CNS activity, potentially serving as anxiolytics or antidepressants. The ability to cross the blood-brain barrier could facilitate their use in treating neurological disorders .
Case Studies and Research Findings
Several case studies highlight the potential applications of 1H-Benzimidazole-1-ethanol:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-ethanol, 2-ethyl-alpha-[(4-ethylphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The ethanol and ethylphenoxy groups enhance its binding affinity and specificity towards these targets, leading to effective inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives exhibit diverse pharmacological activities influenced by substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs:
Substituent Effects on Lipophilicity and Solubility
- Hydroxy-phenyl analogs (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole): Hydroxyl groups enhance hydrophilicity but reduce membrane permeability compared to the target’s ethylphenoxy group, which is more lipophilic .
- Piperazine-linked ethanol derivatives (e.g., 2-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]ethanol): The piperazine moiety introduces basicity, enhancing water solubility, unlike the target’s non-ionic ethylphenoxy group .
Structural Modifications and Bioactivity
- Biphenylylmethyl derivatives (e.g., 2-(4-biphenylylmethyl)-1H-benzimidazole): Bulky biphenyl groups may improve receptor binding affinity but increase steric hindrance compared to the target’s smaller ethylphenoxy group .
- Chlorophenoxybutyl analogs (e.g., 1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazole-2-methanol): Longer alkyl chains (butyl vs. methyl in the target) may prolong half-life by reducing clearance rates .
Pharmacological Inference
While the target compound lacks explicit bioactivity data in the evidence, structurally related benzimidazoles demonstrate:
- Anthelmintic activity : Correlated with lipophilic substituents (e.g., halogenated or alkylated groups) .
- Anti-inflammatory effects: Enhanced by electron-donating groups like ethylphenoxy, which may modulate COX-2 inhibition .
- Receptor targeting: Piperazine-containing analogs show affinity for neurotransmitter receptors, whereas ethylphenoxy groups may favor GPCR interactions (e.g., orexin receptors) .
Data Table: Key Structural and Inferred Properties
Biological Activity
1H-Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound 1H-benzimidazole-1-ethanol, 2-ethyl-alpha-[(4-ethylphenoxy)methyl]- has emerged as a potential candidate for various therapeutic applications. This article delves into its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
The molecular formula for this compound is with a molecular weight of approximately 338.45 g/mol. Its structural characteristics contribute to its biological activity and pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O2 |
| Molecular Weight | 338.45 g/mol |
| InChIKey | GZZYTKJWRQEJEN-UHFFFAOYSA-N |
Biological Activity Overview
Benzimidazole derivatives are known for a wide range of pharmacological activities including:
- Antimicrobial : Exhibiting activity against various bacteria and fungi.
- Anticancer : Showing potential in inhibiting tumor growth.
- Anti-inflammatory : Reducing inflammation in various models.
- Antiviral : Active against several viral pathogens.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, compounds derived from the benzimidazole scaffold have demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungi.
In a comparative study, derivatives of benzimidazole were evaluated for their minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values ranging from 12.5 to 250 μg/ml, outperforming standard antibiotics like ampicillin and ciprofloxacin .
Anticancer Properties
The anticancer potential of benzimidazole derivatives has been extensively researched. A study involving various benzimidazole compounds showed that some exhibited cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents. Specifically, compounds with specific substitutions on the benzimidazole ring demonstrated enhanced potency against breast and lung cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is significantly influenced by their structural components. Key factors include:
- Substituents on the benzene ring : The presence of electron-donating or withdrawing groups can enhance or diminish biological activity.
- Positioning of functional groups : The location of substituents relative to the benzimidazole core is crucial for optimal interaction with biological targets.
A detailed analysis of various benzimidazole analogues reveals that modifications at specific positions can lead to improved efficacy and selectivity against target pathogens or cancer cells .
Case Study 1: Antimicrobial Efficacy
In a controlled study, several derivatives of 1H-benzimidazole were synthesized and tested for antimicrobial efficacy. One derivative showed a remarkable MIC value of 50 μg/ml against Salmonella typhi, significantly lower than the standard antibiotic used for comparison .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of a series of benzimidazole-based compounds. The results indicated that certain analogues inhibited cell proliferation in MCF-7 breast cancer cells by inducing apoptosis, showcasing their potential as novel anticancer agents .
Q & A
Q. What are the standard synthetic routes for preparing 1H-benzimidazole derivatives, and how are they applied to this compound?
The synthesis typically involves condensation reactions under reflux conditions. For example, benzimidazole derivatives are synthesized by reacting benzimidazole (1 mmol) with acetyl chloride (0.5 mmol) in DMSO as a solvent, followed by refluxing for 1 hour and purification via recrystallization in ethanol . For the target compound, modifying the substituents (e.g., 4-ethylphenoxy groups) may require adjusting the electrophilic coupling agents or protecting group strategies. Key steps include solvent selection (e.g., DMSO for solubility), stoichiometric control, and post-reaction extraction (e.g., ethyl acetate/water separation) .
Q. Which analytical techniques are essential for characterizing this benzimidazole derivative?
Structural elucidation relies on:
- X-ray crystallography to confirm stereochemistry and crystal packing (e.g., bond angles and torsion angles reported in benzimidazole hydrate structures) .
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.
- HPLC-MS for assessing purity and detecting byproducts .
- FT-IR to identify functional groups like hydroxyl or ether linkages.
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., 4-ethylphenoxy groups)?
Yield optimization involves:
- Solvent polarity adjustments : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate electrophilic substitutions.
- Temperature control : Gradual heating (e.g., 60–80°C) prevents decomposition of thermally sensitive intermediates .
- Protecting group strategies : Temporary protection of hydroxyl or amine groups can reduce side reactions .
Q. How should researchers resolve contradictions in biological activity data across similar benzimidazole derivatives?
Discrepancies in reported activities (e.g., antitubercular vs. anti-inflammatory effects) require:
- Dose-response profiling to establish structure-activity relationships (SAR).
- Cellular vs. enzymatic assays : For example, antitubercular activity in Mycobacterium tuberculosis cultures may not correlate with in vitro enzyme inhibition.
- Metabolite analysis : Phase I/II metabolites (e.g., hydroxylated derivatives) could explain varying efficacies .
Q. What methodologies are recommended for analyzing reaction impurities or degradation products?
- High-resolution LC-MS to detect low-abundance impurities (e.g., ethylphenoxy-methyl side products) .
- Stability studies : Accelerated degradation under heat/light to identify labile functional groups (e.g., ester hydrolysis or oxidation of ethanol moieties) .
- Comparative TLC against reference standards for rapid impurity screening .
Q. How do solvent choices impact the regioselectivity of benzimidazole functionalization?
- Polar solvents (e.g., DMSO) stabilize charged intermediates, favoring electrophilic attack at the N1 position .
- Non-polar solvents (e.g., toluene) may promote radical-mediated pathways, altering substitution patterns.
- Co-solvent systems (e.g., ethanol/water) can enhance crystallinity during recrystallization .
Methodological Guidance
Q. What safety protocols are critical when handling reactive intermediates in benzimidazole synthesis?
- Ventilation : Use fume hoods for reactions involving acetyl chloride or DMSO (corrosive/toxic vapors) .
- PPE : Acid-resistant gloves and goggles during extractions.
- Waste disposal : Neutralize acidic/basic waste before disposal .
Q. How can researchers design novel derivatives with enhanced bioactivity?
- Scaffold hopping : Replace the 4-ethylphenoxy group with bioisosteres (e.g., 4-fluorophenyl or pyridyl) .
- Mannich base functionalization : Introduce amine-containing side chains to improve solubility and target engagement .
- Computational modeling : Use docking studies to predict binding affinity to biological targets (e.g., fungal CYP51 for antifungal activity) .
Data-Driven Insights
| Parameter | Example Data from Literature | Reference ID |
|---|---|---|
| Crystallographic Data | Bond length: C–N = 1.34 Å | |
| Synthetic Yield | 68–72% for Mannich base derivatives | |
| Biological IC₅₀ | 12.5 µM (antitubercular activity) | |
| HPLC Retention Time | 8.2 min (95% purity) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
